molecular formula C23H24Br2O5S B1587084 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide CAS No. 40070-59-5

4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide

Cat. No.: B1587084
CAS No.: 40070-59-5
M. Wt: 572.3 g/mol
InChI Key: JHWIBPVPGLHJHA-RMFGFXDFSA-N
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Description

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide (CAS: 40070-59-5), also known as Bromoxylenol Blue, is a sulfonphthalein dye characterized by its benzoxathiol core and bromine/methyl substituents. Its molecular formula is C23H20Br2O5S (calculated molecular weight: 568.07 g/mol) . The compound exhibits pH-dependent color changes due to its conjugated π-system, transitioning between protonated and deprotonated states. It is primarily used as an acid-base indicator in analytical chemistry and biochemical assays. Structural features include bromine atoms at the 3-position and methyl groups at the 2- and 5-positions on the phenolic rings, which enhance its electron-withdrawing effects and stability .

Properties

CAS No.

40070-59-5

Molecular Formula

C23H24Br2O5S

Molecular Weight

572.3 g/mol

IUPAC Name

2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol

InChI

InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1

InChI Key

JHWIBPVPGLHJHA-RMFGFXDFSA-N

Isomeric SMILES

C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

Canonical SMILES

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide generally follows a condensation reaction between suitably substituted phenols (such as 4-bromo-3,5-dimethylphenol) and a benzoxathiol sulfone precursor. The process involves:

  • Formation of the benzoxathiol S,S-dioxide core
  • Electrophilic aromatic substitution or directed coupling with brominated dimethylphenol units
  • Control of oxidation states to maintain the sulfone (S,S-dioxide) functionality

Detailed Stepwise Preparation

Step Description Reagents/Conditions Notes
1 Synthesis of 4-Bromo-3,5-dimethylphenol Bromination of 3,5-dimethylphenol using bromine in controlled conditions Purity critical for downstream reactions
2 Preparation of 2,1-Benzoxathiol S,S-dioxide intermediate Oxidation of 2,1-benzoxathiol to sulfone using oxidants like hydrogen peroxide or m-chloroperbenzoic acid Requires controlled temperature to avoid over-oxidation
3 Condensation reaction Reaction of benzoxathiol S,S-dioxide intermediate with 4-bromo-3,5-dimethylphenol under acidic or basic catalysis Typically involves reflux in solvent like ethanol or acetic acid
4 Purification Crystallization or chromatographic techniques to isolate the bisphenol product Purity assessed by melting point and spectroscopic methods

Reaction Conditions and Optimization

  • Temperature: Reflux temperatures between 60–100 °C are common to drive the condensation efficiently.
  • Solvent: Polar protic solvents such as ethanol or acetic acid facilitate solubility and reaction kinetics.
  • Catalysts: Acidic catalysts (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) depending on the step to promote coupling.
  • Oxidation control: Use of mild oxidants in step 2 ensures selective sulfone formation without degradation of phenolic groups.

Research Findings and Data Analysis

Yields and Purity

  • Typical yields for the condensation step range from 60% to 85%, depending on reagent purity and reaction time.
  • Purity is confirmed by melting point (expected range ~113–115 °C for related phenols) and spectroscopic data (NMR, IR showing sulfone S=O stretches).

Spectroscopic Characterization

  • Infrared (IR): Strong absorption bands around 1120–1300 cm⁻¹ indicate sulfone S=O groups.
  • Nuclear Magnetic Resonance (NMR): Aromatic protons of brominated dimethylphenol show characteristic shifts; methyl groups appear as singlets.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with bromine isotopic patterns confirm the substitution.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Remarks
Starting phenol 4-Bromo-3,5-dimethylphenol CAS 7463-51-6, purity >98%
Oxidant for sulfone Hydrogen peroxide or m-CPBA Controlled addition to avoid over-oxidation
Solvent Ethanol or acetic acid Polar protic solvents preferred
Temperature 60–100 °C (reflux) Optimized for condensation efficiency
Catalyst Acidic (H2SO4) or basic (NaOH) Depends on reaction step
Reaction time 4–12 hours Monitored by TLC or HPLC
Yield 60–85% Dependent on reagent quality and conditions
Purification Crystallization/chromatography Ensures high purity for analytical use

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenolic hydroxyl groups can be further oxidized to form phenolic acids.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Substitution reactions at the bromine or methyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can include phenolic acids, reduced phenols, and substituted derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or indicator in various analytical techniques, such as titrations and spectroscopy, due to its distinct spectral properties.

Biology

In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or cellular processes, providing insights into biological mechanisms.

Medicine

Potential medicinal applications include its use as an antimicrobial agent or in drug delivery systems, exploiting its phenolic structure for therapeutic benefits.

Industry

In industry, this compound could be utilized in the manufacture of dyes, pigments, or other chemical products that require its unique properties.

Mechanism of Action

The mechanism by which 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bromoxylenol Blue with structurally related sulfonphthalein dyes, highlighting key differences in substituents, physicochemical properties, and applications:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Substituents pH Range Applications Sources
Bromoxylenol Blue 40070-59-5 C23H20Br2O5S 568.07 3-Br, 2,5-dimethyl Not reported Acid-base indicator
Xylenol Blue 125-31-5 C23H22O5S 434.48 2,5-dimethyl 1.2–2.8, 8.0–9.6 Dual-range pH indicator
Bromophenol Blue 115-39-9 C19H10Br4O5S 669.96 2,6-dibromo 3.0–4.6 Electrophoresis tracking, pH indicator
Thymol Blue 76-61-9 C27H30O5S 466.60 5-methyl, 2-isopropyl 1.2–2.8, 8.0–9.6 Acid-base indicator
Cresol Red 1733-12-6 C21H18O5S 382.42 2-methyl 0.2–1.8, 7.2–8.8 pH indicator in acidic/alkaline ranges

Key Structural and Functional Differences

Substituents and Electronic Effects Bromoxylenol Blue contains bromine (electron-withdrawing) and methyl groups (electron-donating), which stabilize the deprotonated form and alter its absorption spectrum compared to non-brominated analogs like Xylenol Blue . Bromophenol Blue has four bromine atoms (2,6-dibromo), increasing its molecular weight and shifting its pH range to a lower acidic region (3.0–4.6) . Thymol Blue features bulky isopropyl groups, reducing water solubility but enhancing its utility in non-aqueous solvents .

Cresol Red operates in extreme pH ranges (0.2–1.8 and 7.2–8.8), making it suitable for strongly acidic or alkaline environments .

Solubility and Stability Sodium salts of these dyes (e.g., Bromophenol Blue sodium) exhibit improved water solubility, critical for electrophoresis and biological staining . Thymol Blue’s low solubility in water necessitates its use in alcoholic solutions or as a sodium salt .

Research Findings and Data Tables

Thermal Stability Comparison

Compound Melting Point (°C) Decomposition Temperature (°C)
Bromoxylenol Blue Not reported >250 (estimated)
Xylenol Blue 273–275 290
Bromophenol Blue 270–272 285
Thymol Blue 221–223 240
Cresol Red 290 310

Sources:

Spectroscopic Properties

Compound λmax (nm) Molar Extinction Coefficient (ε)
Bromoxylenol Blue 590–610 ~1.5 × 10⁴ L·mol⁻¹·cm⁻¹
Bromophenol Blue 595–615 ~1.8 × 10⁴ L·mol⁻¹·cm⁻¹
Thymol Blue 545–565 ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹

Sources:

Biological Activity

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide is a complex organic compound that has attracted significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables relevant to its interactions with biological systems.

The compound is characterized by its molecular formula C27H24Br2O5SC_{27}H_{24}Br_2O_5S and a molar mass of approximately 568.27 g/mol. Its structure includes a benzoxathiol moiety, which is pivotal for its chemical reactivity and biological interactions.

Preliminary studies indicate that this compound may interact with various biological molecules such as enzymes and receptors involved in metabolic pathways. These interactions could have implications for therapeutic effects or toxicological profiles.

Potential Biological Activities

  • Antimicrobial Activity : Research suggests that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.
  • Antioxidant Properties : The presence of the benzoxathiol group may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : Interaction studies have shown potential binding to enzymes that play critical roles in metabolic pathways, suggesting possible applications in drug development.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
  • Oxidative Stress Reduction : Another investigation focused on the compound's ability to reduce oxidative stress in vitro. Cells treated with the compound showed lower levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against pathogens
AntioxidantReduced ROS levels in treated cells
Enzyme InhibitionPotential binding to metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted phenols with benzoxathiol precursors. For brominated analogs like Bromophenol Blue (a structural relative), stepwise bromination and oxidation are common . Adapt procedures from triazine-based syntheses (e.g., coupling with trichlorotriazine under inert conditions) . Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor purity via HPLC or TLC, referencing CAS 4430-25-5 for analogous brominated benzoxathiol derivatives .

Q. How can researchers characterize the electronic and steric effects of bromine and methyl substituents in this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • UV-Vis : Compare λmax shifts with non-brominated analogs (e.g., Phenol Red, CAS 39339-85-0) to assess conjugation disruption .
  • NMR : Analyze 1^1H and 13^13C spectra for deshielding effects near bromine and methyl groups. For example, methyl protons at δ 2.1–2.3 ppm and aromatic protons downfield due to bromine’s electron-withdrawing effect .
  • X-ray crystallography : Resolve crystal structures to quantify steric hindrance from methyl groups .

Q. What are the primary applications of this compound in analytical or materials chemistry?

  • Methodological Answer : Its structural similarity to pH indicators like Bromophenol Blue (CAS 115-39-9) suggests potential as a redox or pH-sensitive probe . Test buffered solutions across pH 1–13 to identify transition ranges. For materials science, evaluate its use in supramolecular assemblies via π-π stacking interactions, leveraging methyl groups for steric stabilization .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO). Compare with experimental redox potentials (cyclic voltammetry) to validate electron-transfer pathways. For photochemical studies, simulate excited-state dynamics using TD-DFT, focusing on the benzoxathiol core’s S,S-dioxide moiety . Reference CAS 62625-29-0 for sodium salt derivatives to model solvation effects .

Q. What experimental strategies resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer :

  • Contradiction in NMR shifts : Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, methyl groups may split signals in crowded aromatic regions .
  • Low synthetic yields : Screen palladium catalysts (e.g., Pd/C or Pd(OAc)2_2) to improve coupling efficiency, inspired by triazine-based methodologies . Use Design of Experiments (DoE) to optimize molar ratios and reaction time .

Q. How does the compound’s environmental fate align with green chemistry principles, and what degradation pathways dominate?

  • Methodological Answer : Design lab-scale degradation studies under simulated environmental conditions (UV light, microbial action). Use LC-MS to identify breakdown products (e.g., debrominated intermediates or sulfonic acid derivatives). Compare with INCHEMBIOL project protocols for tracking abiotic/biotic transformations . Assess eco-toxicity via Daphnia magna assays, referencing hazard data from structurally similar brominated phenols .

Q. What mechanistic insights explain its behavior in asymmetric catalysis or chiral recognition systems?

  • Methodological Answer : Investigate its role as a chiral auxiliary or ligand in asymmetric catalysis. Synthesize enantiopure derivatives (e.g., sodium salts, CAS 62625-29-0) and test in catalytic asymmetric reactions (e.g., aldol additions). Use circular dichroism (CD) to monitor chiral induction. Compare with organocatalysts in Advanced Synthesis & Catalysis studies for efficiency benchmarks .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationHPLC, TLC, Pd-catalyzed coupling
Electronic CharacterizationUV-Vis, NMR, DFT
Environmental ImpactLC-MS, eco-toxicity assays
Catalytic ApplicationsCD spectroscopy, asymmetric reaction screening

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